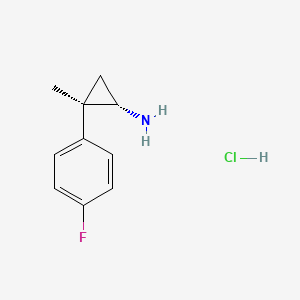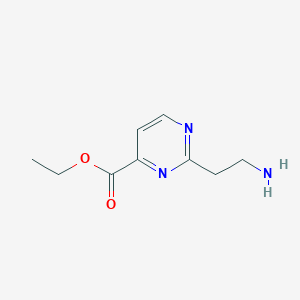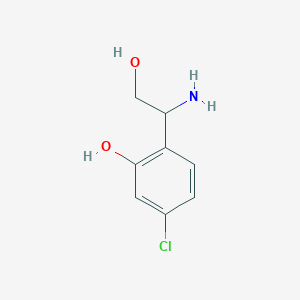![molecular formula C15H20N4O4 B13553535 tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)
tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a pyrazole ring, and a tert-butyl ester group
Métodos De Preparación
The synthesis of tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of 2,6-dioxopiperidine with tert-butyl carbamate under acidic conditions to form the intermediate tert-butyl 2,6-dioxopiperidin-3-ylcarbamate . This intermediate is then reacted with appropriate reagents to form the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
tert-Butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate can be compared with similar compounds such as:
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound shares a similar piperidine structure but lacks the pyrazole ring.
tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: This compound includes a thalidomide analogue and is used as a PROTAC linker. The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H20N4O4 |
|---|---|
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
tert-butyl 2-(2,6-dioxopiperidin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C15H20N4O4/c1-15(2,3)23-14(22)18-6-9-7-19(17-10(9)8-18)11-4-5-12(20)16-13(11)21/h7,11H,4-6,8H2,1-3H3,(H,16,20,21) |
Clave InChI |
ABCIXDKKWMUHMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=CN(N=C2C1)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


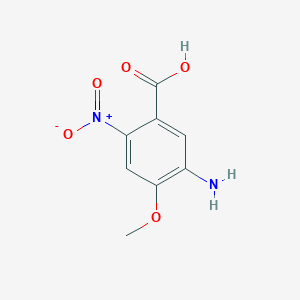

![1-(propan-2-yl)-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13553458.png)
![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)

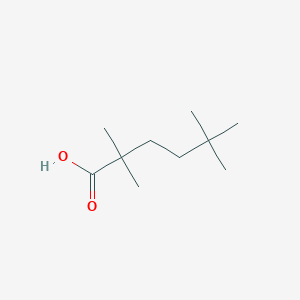


![[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B13553517.png)


